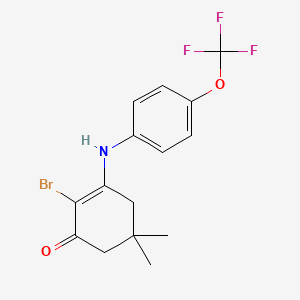
2-Bromo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one is an organic compound that features a bromine atom, a trifluoromethoxy group, and a cyclohexenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one typically involves multiple steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through an aldol condensation reaction, where a suitable diketone undergoes intramolecular cyclization.
Introduction of the Bromine Atom: Bromination of the cyclohexenone ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic aromatic substitution, where a suitable trifluoromethoxy precursor reacts with the aromatic ring.
Amination Reaction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to a hydroxyl group.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄
Actividad Biológica
2-Bromo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its molecular structure, biological effects, and relevant research findings.
Molecular Structure
The compound has the following molecular formula:
C15H15BrF3NO2
It features a cyclohexenone core with a bromine atom and a trifluoromethoxy-substituted phenyl group, contributing to its unique chemical properties.
Anticancer Properties
Research indicates that compounds similar to 2-bromo derivatives exhibit significant anticancer activity. For instance, studies have shown that brominated compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
Case Study:
In a study examining the effects of brominated cyclohexenones on cancer cells, it was found that these compounds inhibited cell growth and promoted apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it exhibits inhibitory effects against a range of bacterial strains.
Research Findings:
A screening assay revealed that 2-bromo-5,5-dimethyl derivatives showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating potent antimicrobial activity .
The biological activity of this compound is believed to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism or signaling pathways critical for cancer cell survival.
- Modulation of Gene Expression : The compound could alter the expression of genes associated with cell cycle regulation and apoptosis .
Data Table: Biological Activity Overview
Propiedades
IUPAC Name |
2-bromo-5,5-dimethyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3NO2/c1-14(2)7-11(13(16)12(21)8-14)20-9-3-5-10(6-4-9)22-15(17,18)19/h3-6,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIWKBQZEHVCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














